N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide
Description
N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide is an acetamide derivative featuring a 4-acetylphenyl group attached to the nitrogen atom and a 4-methylphenyl group on the methylene carbon of the acetamide backbone. This compound is synthesized via nucleophilic substitution reactions, often involving intermediates like N-(4-acetylphenyl)-2-chloroacetamide, which reacts with thiols or other nucleophiles to form derivatives with diverse substituents . Key spectral characteristics include IR bands for NH (3446 cm⁻¹) and C=O (1670–1702 cm⁻¹), as well as distinct ¹H NMR signals for the acetyl (δ2.57 ppm) and methylene protons (δ4.51 ppm) .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-3-5-14(6-4-12)11-17(20)18-16-9-7-15(8-10-16)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCDVBPABATNGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-acetylphenylamine with 4-methylphenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with the amine to form the desired amide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for understanding biological processes involving amides.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The acetyl and methyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide, highlighting differences in substituents, synthesis yields, spectral data, and bioactivities:
Key Observations:
Structural Variations and Reactivity: Electron-withdrawing groups (e.g., acetyl, nitro) on the phenyl ring enhance electrophilicity, facilitating nucleophilic substitution reactions. For example, compound 14 incorporates a 4-bromophenylquinoline-oxadiazole-thio group, synthesized in high yield (86%) via thiol displacement . Bulky substituents (e.g., benzothiazole, isoquinoline) may reduce reaction yields due to steric hindrance, as seen in tetrazole derivatives (34% yield) .
Spectral Correlations :
- The acetyl group (COCH₃) consistently appears at δ2.57 ppm in ¹H NMR, while the methylene (CH₂) protons resonate at δ4.51 ppm across derivatives .
- IR spectra uniformly show NH (3337–3446 cm⁻¹) and C=O (1670–1702 cm⁻¹) stretches, confirming the acetamide backbone .
Bioactivity Trends: Antimicrobial Activity: Benzothiazole derivatives exhibit broad-spectrum activity, likely due to sulfanyl groups disrupting microbial membranes . Antiproliferative Effects: Thio-linked isoquinoline derivatives (e.g., 6b) show potency against cancer cells, attributed to nitro and cyano groups enhancing DNA intercalation . Enzyme Inhibition: Tetrazole-containing analogs (e.g., 17) may act as zinc-binding inhibitors, disrupting metalloenzyme function .
Comparative Limitations :
- The 4-methylphenyl group in the target compound may offer balanced lipophilicity for membrane penetration, whereas bulkier groups (e.g., benzylidenethiazolidinedione in 24a ) could limit bioavailability despite high antileishmanial activity .
Biological Activity
N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a molecular formula of CHNO and a molecular weight of approximately 253.31 g/mol. Its structure includes an acetyl group attached to a phenyl ring and a secondary phenylacetamide moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. The compound's acetamide group is believed to facilitate hydrogen bonding with enzymes or receptors, potentially modulating their activity. However, detailed mechanistic studies are required to elucidate the specific pathways involved.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Evaluation : A study conducted on various phenylacetamides, including this compound, demonstrated significant antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.
- Cytotoxicity Testing : In vitro assays were performed on several cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
- Mechanistic Studies : Ongoing research aims to clarify the binding interactions between this compound and specific enzymes involved in metabolic pathways. These studies are crucial for understanding how the compound exerts its biological effects at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
